molecular formula C28H28N4O2S B301470 N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Cat. No. B301470
M. Wt: 484.6 g/mol
InChI Key: RKFOVVFJOUHSPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the triazole family of compounds and has been shown to have a wide range of potential applications.

Mechanism of Action

The mechanism of action of N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth and survival of cancer cells. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation and oxidative stress in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide. One potential area of research is in the development of new cancer treatments based on this compound. Another potential area of research is in the study of its anti-inflammatory and anti-oxidant properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide is a complex process that involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with 4-aminophenyl triazole to form N-[4-(4-methylbenzoyl)-phenyl]-4-methylbenzamide. This intermediate is then reacted with 2-(2-allylphenoxy)ethyl mercaptan and potassium carbonate to form the final product.

Scientific Research Applications

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has a potent anti-tumor activity and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Product Name

N-[4-(5-{[2-(2-allylphenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-methylbenzamide

Molecular Formula

C28H28N4O2S

Molecular Weight

484.6 g/mol

IUPAC Name

4-methyl-N-[4-[4-methyl-5-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C28H28N4O2S/c1-4-7-21-8-5-6-9-25(21)34-18-19-35-28-31-30-26(32(28)3)22-14-16-24(17-15-22)29-27(33)23-12-10-20(2)11-13-23/h4-6,8-17H,1,7,18-19H2,2-3H3,(H,29,33)

InChI Key

RKFOVVFJOUHSPK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3C)SCCOC4=CC=CC=C4CC=C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(N3C)SCCOC4=CC=CC=C4CC=C

Origin of Product

United States

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